N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-16-3-1-2-4-17(16)21-19(24)22-9-5-15(6-10-22)23-11-7-18-14(13-23)8-12-25-18/h1-4,8,12,15H,5-7,9-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGUVZPCSMJPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Motifs
- Thienopyridine Core: The 6,7-dihydrothieno[3,2-c]pyridine moiety is shared with antiplatelet agents like clopidogrel (methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) and prasugrel (2-[2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)-ethanone) . This core is essential for binding to ADP receptors in platelets.
- Piperidine-Carboxamide Scaffold : Unlike clopidogrel and prasugrel, which have ester or ketone functional groups, the target compound incorporates a piperidine ring linked to a carboxamide group. This modification may enhance metabolic stability or alter receptor affinity .
Substituent Variations
Pharmacological Activity Comparison
Antimicrobial Activity
Spiro-thiazolinone derivatives (e.g., compound 5) exhibit broad-spectrum antimicrobial activity:
Antiplatelet Activity
- Clopidogrel: Inhibits ADP-induced platelet aggregation with IC₅₀ values in the nanomolar range .
- Prasugrel : Faster onset and greater potency than clopidogrel due to its cyclopropane-fluorophenyl group .
- Thienopyridine Derivatives (e.g., C1): Some analogs in show superior activity to ticlopidine, suggesting the target compound may share this trait .
Key Research Findings and Gaps
Structural-Activity Relationship (SAR) : The 2-chlorophenyl group enhances receptor binding in antiplatelet agents, while the piperidine-carboxamide may confer metabolic stability .
Synthetic Challenges : Low yields in multicomponent reactions (e.g., 32% for clopidogrel) highlight the need for optimized protocols .
Unresolved Questions : The target compound’s exact biological targets and in vivo efficacy remain uncharacterized in the provided evidence.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises three structural components:
- 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety : A bicyclic system with a sulfur atom and a partially saturated pyridine ring.
- 4-Substituted piperidine : A six-membered amine ring functionalized at the 4-position.
- N-(2-Chlorophenyl)carboxamide : A urea derivative linked to the piperidine’s nitrogen.
Retrosynthetically, the compound can be dissected into:
- Intermediate A : 5-(4-Piperidinyl)-6,7-dihydrothieno[3,2-c]pyridine
- Intermediate B : 2-Chlorophenyl isocyanate
Coupling Intermediate A with Intermediate B via nucleophilic addition forms the final product.
Synthetic Routes
Route 1: Nucleophilic Substitution on Thienopyridine
This method prioritizes the synthesis of the thienopyridine core followed by piperidine functionalization.
Synthesis of 5-Chloro-6,7-dihydrothieno[3,2-c]pyridine
The thienopyridine scaffold is synthesized via a Gewald reaction , combining 2-chloroacetophenone, sulfur, and ammonium acetate in ethanol under reflux. Cyclization yields 5-chloro-6,7-dihydrothieno[3,2-c]pyridine (Fig. 1A).
Piperidine Coupling
The chloro group at position 5 undergoes nucleophilic substitution with 4-aminopiperidine in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C. This yields Intermediate A with a 65–70% yield (Table 1).
Carboxamide Formation
Intermediate A reacts with 2-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring. The reaction achieves 85% yield after purification via column chromatography.
Table 1: Route 1 Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thienopyridine synthesis | 2-Chloroacetophenone, S, NH₄OAc, EtOH, reflux | 58% |
| Piperidine coupling | 4-Aminopiperidine, K₂CO₃, DMF, 80°C | 68% |
| Carboxamide formation | 2-Chlorophenyl isocyanate, THF, 0–5°C | 85% |
Route 2: Cyclization to Form Thienopyridine Moiety
This approach builds the thienopyridine ring directly onto the piperidine scaffold.
Preparation of 4-(2-Aminoethyl)piperidine-1-carboxamide
4-Piperidone is converted to its oxime derivative using hydroxylamine hydrochloride, followed by reduction with sodium cyanoborohydride to yield 4-aminopiperidine. Reaction with 2-chlorophenyl isocyanate forms the carboxamide intermediate.
Thienopyridine Cyclization
The aminopiperidine derivative undergoes cyclization with ethyl 2-mercaptoacetate and acetyl chloride in dichloromethane. This forms the dihydrothieno[3,2-c]pyridine ring via a tandem thiol-ene and dehydration sequence, achieving a 72% yield (Table 2).
Table 2: Route 2 Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine amidation | 4-Piperidone, NH₂OH·HCl, NaBH₃CN | 63% |
| Cyclization | Ethyl 2-mercaptoacetate, AcCl, CH₂Cl₂ | 72% |
Route 3: Carboxamide Formation via Isocyanate Coupling
This route focuses on late-stage introduction of the carboxamide group.
Synthesis of 4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine
5-Bromo-6,7-dihydrothieno[3,2-c]pyridine undergoes Buchwald-Hartwig amination with 4-piperidinylzinc bromide, catalyzed by Pd(OAc)₂ and Xantphos in toluene at 110°C. The reaction proceeds with 78% yield.
Isocyanate Coupling
The piperidine intermediate reacts with 2-chlorophenyl isocyanate in dichloromethane at ambient temperature. Triethylamine is added to scavenge HCl, yielding the final product at 89% efficiency.
Table 3: Route 3 Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, ZnBr₂, toluene | 78% |
| Isocyanate coupling | 2-Chlorophenyl isocyanate, CH₂Cl₂ | 89% |
Optimization and Challenges
Stereochemical Considerations
The thienopyridine’s 5-position and piperidine’s 4-position introduce stereogenic centers. Asymmetric synthesis via chiral auxiliaries or catalysts remains challenging. Racemic mixtures are typically resolved using chiral chromatography, as reported for clopidogrel derivatives.
Solvent and Temperature Effects
Comparative Analysis of Methods
Table 4: Method Comparison
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 58% → 85% | 63% → 72% | 78% → 89% |
| Key Advantage | Scalability | Direct cyclization | High regioselectivity |
| Limitation | Multiple steps | Sensitivity to moisture | Pd catalyst cost |
Route 3 offers the highest yield and regioselectivity but involves expensive palladium catalysts. Route 2 is advantageous for laboratories lacking specialized coupling reagents but suffers from moderate yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
